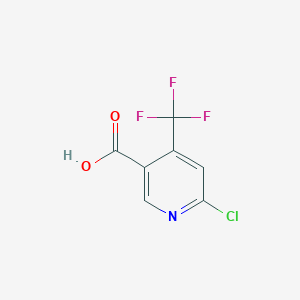

6-Chloro-4-(trifluoromethyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULUOEXUXOKCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382624 | |

| Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261635-77-2 | |

| Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 6-Chloro-4-(trifluoromethyl)nicotinic Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Chloro-4-(trifluoromethyl)nicotinic acid is a key heterocyclic building block in modern medicinal chemistry and agrochemical development. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl and chloro substituents on the pyridine ring, make it an invaluable scaffold for designing novel bioactive molecules. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established chemical principles and supported by authoritative references. We will explore a prevalent synthetic pathway, delve into the rationale behind procedural choices, and present a full suite of characterization data to ensure compound identity and purity.

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids

The incorporation of fluorine into organic molecules is a cornerstone of contemporary drug design. The trifluoromethyl (-CF3) group, in particular, can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. When appended to a pyridine scaffold, as in this compound, these effects are amplified. The pyridine nitrogen acts as a hydrogen bond acceptor, while the chloro and trifluoromethyl groups modulate the ring's electronics and provide vectors for further chemical modification. This compound serves as a critical intermediate for creating a diverse range of molecules, from insecticides to potential pharmaceuticals.[1][2] The synthesis of such trifluoromethylpyridine derivatives has evolved from harsh, high-temperature gas-phase reactions to more controlled, solution-phase methods that allow for greater functional group tolerance and scalability.[2]

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound hinges on the strategic functionalization of a pre-formed pyridine ring. Our analysis identifies 2-chloro-4-(trifluoromethyl)pyridine as a pivotal precursor. This intermediate provides the core scaffold, which can then be selectively functionalized at the 3-position to introduce the carboxylic acid group. This multi-step approach allows for purification at intermediate stages, ensuring high purity in the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Fig. 1: High-level synthetic workflow.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a fundamental transformation in heterocyclic chemistry. The hydroxyl group is a poor leaving group; therefore, it must be activated. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are highly effective for this purpose.

Protocol:

-

Reaction Setup: To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 mol) in N,N-dimethylformamide (DMF, 160 mL), add phosphorus pentachloride (2.0 mol) portion-wise at room temperature.[3] The use of DMF as a solvent is strategic; it is polar, aprotic, and has a high boiling point suitable for this reaction, which can be exothermic.

-

Reaction Execution: Stir the mixture for 5 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Carefully pour the reaction mixture into ice water to quench the excess PCl₅. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude product by vacuum distillation, collecting the fraction at 78-80 °C / 75 mmHg to yield 2-chloro-4-(trifluoromethyl)pyridine as a liquid.[3] A typical yield for this reaction is approximately 84%.[3]

Causality & Trustworthiness: The use of a 2:1 molar ratio of PCl₅ to the hydroxypyridine ensures complete conversion. The aqueous workup is critical for removing inorganic phosphorus byproducts. Vacuum distillation is a self-validating purification method for liquids, as the boiling point at a specific pressure is a physical constant of the pure compound.

Part 2: Synthesis of this compound

With the precursor in hand, the next critical step is the introduction of the carboxylic acid group at the 3-position. A highly regioselective method for this is directed ortho-metalation, followed by quenching with an electrophile (in this case, carbon dioxide).

Protocol:

-

Reaction Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve 2-chloro-4-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) in THF (typically 1.1 equivalents) to the cooled solution. Stir at -78 °C for 1 hour. The causality here is that LDA is a strong, non-nucleophilic base that will selectively deprotonate the most acidic C-H bond on the pyridine ring, which is the C-3 position, directed by the chloro group. The low temperature is crucial to prevent side reactions and decomposition of the lithiated intermediate.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours while maintaining the temperature at -78 °C. The lithiated pyridine acts as a potent nucleophile, attacking the electrophilic carbon of CO₂ to form a lithium carboxylate salt.

-

Workup and Isolation: Allow the reaction to warm to room temperature. Quench by adding aqueous hydrochloric acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). This protonates the carboxylate salt, precipitating the desired nicotinic acid.[4]

-

Purification: Collect the solid product by filtration. Wash the filter cake with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization and Data Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Physical Properties

The expected physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO₂ | [5] |

| Molecular Weight | 225.55 g/mol | [5][6] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 119-121 °C | [7] |

| IUPAC Name | 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | [5] |

| CAS Number | 261635-77-2 | [5] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for identifying the specific arrangement of hydrogen atoms. For this compound, two distinct signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring. A spectrum recorded in DMSO-d6 would show these peaks.[8] A broad singlet corresponding to the carboxylic acid proton would also be present, typically downfield.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct carbon signals, including the characteristic signal for the carboxylic acid carbon (typically >160 ppm) and the carbon of the trifluoromethyl group (a quartet due to C-F coupling).

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This technique is highly specific for fluorine-containing compounds. A single sharp signal is expected, confirming the presence of a single trifluoromethyl group environment. For a related compound, 2-chloro-4-trifluoromethylpyridine, the ¹⁹FNMR signal appears at -11.5 ppm relative to TFA.[3]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 224.9804 Da.[5][9] The isotopic pattern of the molecular ion will also clearly show the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic if swallowed.[5]

-

Hazard Statements: H301 (Toxic if swallowed).[5]

-

Precautionary Measures:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

-

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This guide has detailed a robust and well-documented pathway for the synthesis of this compound, a valuable building block in chemical research. By starting from 2-hydroxy-4-(trifluoromethyl)pyridine, the synthesis proceeds through the key intermediate 2-chloro-4-(trifluoromethyl)pyridine, followed by regioselective carboxylation. The rationale behind each procedural step has been explained to provide a deeper understanding of the underlying chemistry. The comprehensive characterization data presented serves as a benchmark for validating the identity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and agrochemical development.

References

- Title: Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Source: Google Patents (CN116425671A).

-

Title: this compound. Source: PubChem. URL: [Link]

- Title: Method for synthesizing 4-trifluoromethyl pyridine compound. Source: Google Patents (CN1263094A).

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: Journal of Pesticide Science (J-Stage). URL: [Link]

-

Title: this compound. Source: Amerigo Scientific. URL: [Link]

- Title: A kind of preparation method of 4-trifluoromethyl nicotinic acid. Source: Google Patents (CN101851193A).

-

Title: this compound (C7H3ClF3NO2). Source: PubChemLite. URL: [Link]

Sources

- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 4. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. This compound CAS#: [chemicalbook.com]

- 8. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR [m.chemicalbook.com]

- 9. PubChemLite - this compound (C7H3ClF3NO2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-(trifluoromethyl)nicotinic Acid

Introduction

6-Chloro-4-(trifluoromethyl)nicotinic acid (CAS: 261635-77-2) is a halogenated and trifluoromethyl-substituted pyridine derivative.[1] Molecules of this class are pivotal building blocks in medicinal chemistry and materials science, where the unique properties of the pyridine ring, combined with the strong electron-withdrawing nature of the trifluoromethyl group and the reactivity imparted by the chloro substituent, offer a versatile scaffold for designing novel compounds.[2]

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. The methodologies and interpretations presented herein are grounded in fundamental principles and reflect industry-standard protocols for small molecule analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and probe the electronic environment of specific atoms like fluorine.

¹H NMR Analysis: The Proton Environment

The proton NMR spectrum provides a direct count and analysis of the hydrogen atoms in the structure. For this compound, we expect to see signals corresponding to the two protons on the pyridine ring and the acidic proton of the carboxyl group. The spectrum is typically acquired in a deuterated solvent that can solubilize the analyte and exchange with the acidic proton, such as DMSO-d₆.[3]

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.5 - 14.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically very deshielded and appears as a broad signal that exchanges with D₂O. |

| ~9.0 | Singlet | 1H | H-2 | This proton is adjacent to the nitrogen atom and the carboxylic acid, leading to significant deshielding. |

| ~8.1 | Singlet | 1H | H-5 | This proton is ortho to the electron-withdrawing chloro group, resulting in a downfield shift. |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is critical for observing the carboxylic acid proton, which might be lost to exchange in protic solvents like methanol-d₄. A 400 MHz (or higher) spectrometer is used to ensure adequate signal dispersion and resolution of the aromatic protons.

¹³C NMR Analysis: The Carbon Framework

Carbon NMR reveals the number and electronic environment of all carbon atoms. Due to the low natural abundance of the ¹³C isotope, this experiment requires more acquisition time but provides invaluable structural detail.

Expected ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | J-Coupling | Assignment | Rationale |

|---|---|---|---|

| ~165 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. | |

| ~155 | C-6 | The carbon atom bonded to chlorine is deshielded by the halogen's electronegativity. | |

| ~152 | C-2 | The carbon adjacent to the ring nitrogen appears at a characteristic downfield shift. | |

| ~142 | Quartet (~35 Hz) | C-4 | This quaternary carbon is attached to the CF₃ group, causing a downfield shift and a characteristic quartet due to ¹J(C-F) coupling. |

| ~135 | C-3 | The quaternary carbon bearing the carboxylic acid group. | |

| ~122 | Quartet (~275 Hz) | CF₃ | The carbon of the trifluoromethyl group shows a very large one-bond coupling constant with the three fluorine atoms. |

| ~120 | | C-5 | The carbon atom bearing the H-5 proton. |

¹⁹F NMR Analysis: The Fluorine Signature

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds.[2] For this compound, it provides a clean and unambiguous signal for the CF₃ group.

Expected ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|

| ~ -63 | Singlet | CF₃ | A single peak is expected as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift is typical for an aromatic-CF₃ group relative to the CFCl₃ standard.[4] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spinner and insert it into the magnet of a 400 MHz NMR spectrometer.

-

Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies and perform automated shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H spectrum using a standard pulse sequence (e.g., zg30). Set the spectral width to cover the range of -2 to 16 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30). Set the spectral width to cover 0 to 200 ppm and allow for a sufficient number of scans for adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Set the spectral width to cover a relevant range (e.g., -40 to -80 ppm).

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying their presence.[5] For this compound, IR spectroscopy confirms the presence of the carboxylic acid, the aromatic ring, and the C-F bonds.

Interpretation of the IR Spectrum

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid O-H |

| ~1710 | Strong | C=O stretch | Carboxylic acid C=O |

| 1550-1600 | Medium | C=C / C=N stretch | Pyridine ring vibrations |

| 1100-1300 | Very Strong | C-F stretch | Trifluoromethyl group |

| ~850 | Medium-Strong | C-Cl stretch | Aryl-Chloride |

Trustworthiness of the Protocol: The combination of a strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹ with a very broad hydroxyl (O-H) band confirms the carboxylic acid moiety with high confidence. The intense absorptions in the 1100-1300 cm⁻¹ range are a hallmark of C-F bonds, validating the trifluoromethyl group's presence.

Experimental Protocol for FTIR-ATR Analysis

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: Key IR vibrational modes for the target molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition.

Analysis of Mass Spectra (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like nicotinic acid derivatives, allowing for the detection of the intact molecular ion.

Expected High-Resolution Mass Spectrometry Data

| Ion Adduct | Ionization Mode | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Positive | 225.9877 |

| [M-H]⁻ | Negative | 223.9732 |

| [M+Na]⁺ | Positive | 247.9697 |

Authoritative Grounding: The molecular formula C₇H₃ClF₃NO₂ has a monoisotopic mass of 224.9804 Da.[1] The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. The two major isotopes, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the molecular ion peak (M) will be accompanied by an M+2 peak with roughly one-third the intensity, providing definitive evidence for the presence of a single chlorine atom.

Predicted Fragmentation: In tandem MS (MS/MS) experiments, the molecular ion can be fragmented to provide further structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da).

Experimental Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column to separate the analyte from any impurities. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer.

-

Mass Analysis: The mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is set to scan a relevant mass range (e.g., m/z 50-500) in both positive and negative ion modes to detect the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

-

Data Analysis: Extract the mass spectrum for the analyte peak. Use the instrument's software to calculate the elemental composition from the accurate mass and compare the measured isotopic pattern with the theoretical pattern for C₇H₃ClF₃NO₂.

Caption: General workflow for LC-MS analysis.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the exact atomic arrangement of the carbon-hydrogen skeleton and confirms the trifluoromethyl group's location. IR spectroscopy provides rapid confirmation of the key carboxylic acid, aromatic, and fluorinated functional groups. Finally, high-resolution mass spectrometry validates the elemental composition through accurate mass measurement and chlorine's characteristic isotopic signature. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, which is essential for its application in research and development.

References

-

Journal of Emerging Technologies and Innovative Research. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for a publication. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link]

-

PubChem. This compound | C7H3ClF3NO2 | CID 2783382. Available at: [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]

-

PubMed Central (PMC). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Some Nicotinic Acid Complexes. Available at: [Link]

-

PubChemLite. This compound (C7H3ClF3NO2). Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

-

Amerigo Scientific. This compound. Available at: [Link]

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-4-(trifluoromethyl)nicotinic Acid (CAS No. 261635-77-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-(trifluoromethyl)nicotinic acid, identified by CAS number 261635-77-2, is a halogenated pyridine carboxylic acid derivative. This compound has emerged as a significant building block in medicinal chemistry, primarily owing to the presence of the trifluoromethyl group and a reactive chlorine atom on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of molecules into which it is incorporated, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 261635-77-2 | [1] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1] |

| Molecular Weight | 225.55 g/mol | [1] |

| Appearance | White to off-white or cream-colored solid/powder | |

| Melting Point | 114-116 °C | [2] |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Characterization

While specific, detailed, step-by-step synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general synthetic strategy can be inferred from related patent literature. A plausible synthetic route involves the hydrolysis of a corresponding ester, which in turn can be prepared from commercially available starting materials.

A representative synthesis for a related compound, 6-(Trifluoromethyl)nicotinic acid, involves the catalytic hydrogenation of a chlorinated precursor using palladium on carbon (Pd/C) to remove a chlorine atom.[3] This suggests that similar catalytic methods could be employed in the synthesis or modification of this compound.

Characterization:

The identity and purity of this compound are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. A commercially available ¹H NMR spectrum for this compound can be used as a reference.[2]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid and the C-F bonds of the trifluoromethyl group.

Applications in Drug Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The presence of the carboxylic acid group allows for the formation of amide and ester linkages, while the chlorine atom can be displaced in nucleophilic substitution reactions, providing a versatile handle for molecular elaboration.

Calcium-Sensing Receptor (CaSR) Antagonists

A significant application of this compound is in the synthesis of arylalkylamine derivatives that act as antagonists of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis.

A patent (WO2005115975A1) discloses the use of this compound as an intermediate in the preparation of these CaSR antagonists. The general synthetic scheme involves the amidation of the carboxylic acid group of this compound with an appropriate amine.

Caption: Synthetic workflow for CaSR antagonists.

Experimental Protocols

While a specific, detailed protocol for the synthesis of a CaSR antagonist from this compound is proprietary, a general procedure can be outlined based on standard organic chemistry techniques.

General Protocol for Amide Coupling:

-

Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 30-60 minutes.

-

Amine Addition: Add the desired arylalkylamine to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[1] It is also a skin and eye irritant.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

In case of exposure:

-

Skin contact: Wash immediately with plenty of water.[2]

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Ingestion: If swallowed, immediately call a poison center or doctor/physician. Rinse mouth.[2]

Conclusion

6-Chloro-4-(trifluoromethyl)nicotinc acid is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its utility has been demonstrated in the preparation of Calcium-Sensing Receptor antagonists, highlighting its potential for the development of therapeutics targeting a range of diseases. Further research into the applications of this compound and its derivatives is likely to uncover new and important biological activities.

References

-

AB169976 | CAS 261635-77-2 – abcr Gute Chemie. (URL: [Link])

-

AB169976 | CAS 261635-77-2 – abcr Gute Chemie. (URL: [Link])

-

This compound | C7H3ClF3NO2 | CID 2783382 - PubChem. (URL: [Link])

- WO2005115975A1 - Arylalkylamines and process for production thereof - Google P

Sources

An In-Depth Technical Guide to the Mechanism of Action of Trifluoromethylnicotinic Acid Compounds

Abstract

Trifluoromethylnicotinic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The incorporation of the trifluoromethyl (-CF3) group onto the nicotinic acid scaffold significantly enhances physicochemical properties such as lipophilicity and metabolic stability, making these compounds promising candidates in drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the diverse mechanisms of action exhibited by this chemical class, targeting a range of proteins including enzymes and ion channels. We will delve into their roles as inhibitors of cyclooxygenase (COX) enzymes, modulators of ion channels, and their activity against other significant therapeutic targets. This paper will further provide detailed experimental protocols for key assays used to elucidate these mechanisms, offering researchers a practical framework for investigation.

Introduction: The Significance of the Trifluoromethyl Group

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biological molecule that serves as a precursor to the coenzymes NAD and NADP.[4][5][6][7] While nicotinic acid itself has pharmacological effects, particularly in lipid management, chemical modification of its structure has unlocked a vast therapeutic potential.[4][8]

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to optimize drug candidates.[9][10] This group imparts several advantageous properties:

-

Enhanced Lipophilicity: The -CF3 group increases the molecule's ability to cross biological membranes, potentially improving bioavailability and target engagement.[1][11]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism and prolonging the compound's half-life.[1]

-

Bioisosteric Replacement: It can act as a bioisostere for other groups, like a methyl or chloro group, while altering electronic properties.

-

Binding Interactions: The strong electron-withdrawing nature of the -CF3 group can influence the acidity of nearby functional groups and create unique, favorable interactions within a protein's binding pocket.[3][10]

These properties contribute to the diverse and potent mechanisms of action observed in trifluoromethylnicotinic acid compounds, which will be explored in the subsequent sections.

Primary Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

A prominent mechanism of action for several trifluoromethylnicotinic acid derivatives, most notably Niflumic Acid, is the inhibition of cyclooxygenase (COX) enzymes.[12][13][14] These enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13][14]

By binding to the active site of COX enzymes, these compounds block the synthesis of prostaglandins, thereby exerting potent anti-inflammatory and analgesic effects.[12] Some derivatives exhibit selectivity for COX-2, which is advantageous as COX-2 is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions like maintaining the gastric lining.[10][15][16]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2. The assay measures the peroxidase activity of COX, which is coupled to a fluorogenic probe.[16]

Causality and Design: This fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening. It measures the peroxidase component of COX activity, which is mechanistically linked to the cyclooxygenase reaction.[17] Specific inhibitors (SC-560 for COX-1, Celecoxib for COX-2) are used as controls to validate the assay and differentiate isoform-specific activity.

Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute COX-1 and COX-2 enzymes in Assay Buffer and keep on ice. Dilute to the working concentration immediately before use. The diluted enzyme is often stable for only about an hour.[3][18]

-

Prepare a working solution of Heme, a required cofactor for COX activity.[3]

-

Prepare a solution of Arachidonic Acid (substrate). This often involves dissolving in ethanol and then diluting in buffer.[16]

-

Prepare a stock solution of the test compound (e.g., in DMSO) and create a serial dilution series.

-

Prepare a working solution of a fluorometric probe (e.g., OxiRed™ Probe or ADHP).[18]

-

-

Assay Procedure (96-well plate format):

-

Control Wells:

-

100% Initial Activity: Add Assay Buffer, Heme, enzyme (COX-1 or COX-2), and vehicle (e.g., DMSO).

-

Background: Add Assay Buffer, Heme, and vehicle (no enzyme).

-

-

Inhibitor Wells: Add Assay Buffer, Heme, enzyme, and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C. This step is critical as many COX inhibitors exhibit time-dependent inhibition, and this allows the compound to bind to the enzyme.[1]

-

Reaction Initiation: Add the Arachidonic Acid solution to all wells to start the reaction.

-

Measurement: Immediately begin reading the fluorescence in a kinetic mode using a microplate reader (e.g., Ex/Em = 535/587 nm) at regular intervals for 15-30 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Secondary Mechanism: Modulation of Ion Channels

Beyond COX inhibition, trifluoromethylnicotinic acid derivatives, particularly niflumic acid, are well-documented modulators of various ion channels.[12][19] This activity contributes significantly to their overall pharmacological profile.

The most studied interaction is the blockade of Calcium-Activated Chloride Channels (CaCCs) , such as TMEM16A.[12][20][21][22] These channels are crucial for processes like epithelial fluid secretion and smooth muscle contraction.[21] By blocking these channels, compounds can reduce mucus secretion in airways or relax smooth muscle.[23] Additionally, effects have been noted on other channels, including voltage-gated CLC-1 channels in skeletal muscle, which helps control muscle excitability.[19]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for studying ion channel function and pharmacology.[6][24][25] It allows for the direct measurement of ionic currents across the cell membrane in response to a compound.

Causality and Design: The whole-cell configuration is chosen to allow control over the intracellular environment (via the pipette solution) and the membrane potential.[24] A voltage-clamp is used to hold the membrane potential constant, enabling the direct measurement of current flowing through the channels. A specific agonist (like Ca2+) is used to activate the channel of interest (CaCC), and the inhibitory effect of the test compound is then measured as a reduction in this current.

Methodology:

-

Preparation:

-

Cell Culture: Use a cell line stably expressing the target channel (e.g., HEK293 cells expressing TMEM16A).[23] Culture the cells on glass coverslips suitable for microscopy.

-

Solutions:

-

External Solution: Prepare a buffered physiological salt solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) that mimics the extracellular environment.

-

Internal (Pipette) Solution: Prepare a solution that mimics the intracellular environment (e.g., containing KCl or CsCl, MgCl2, HEPES, EGTA to buffer calcium, and ATP). The concentration of free Ca2+ can be precisely set to activate CaCCs.

-

-

Pipette Pulling: Fabricate glass micropipettes with a resistance of 4–8 MΩ using a micropipette puller.[25]

-

-

Recording Procedure:

-

Place a coverslip with cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fill a micropipette with the internal solution and mount it on the micromanipulator.

-

Under visual guidance, carefully approach a target cell with the pipette tip while applying slight positive pressure.

-

Gently press the pipette against the cell membrane and release the positive pressure to form a high-resistance "giga-seal" (>1 GΩ).

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the "whole-cell" configuration.

-

Using a patch-clamp amplifier, clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

-

-

Data Acquisition:

-

Apply a voltage protocol (e.g., a series of voltage steps or ramps) to elicit channel currents.

-

Establish a baseline recording of the Ca2+-activated current.

-

Perfuse the cell with the external solution containing the test compound at a specific concentration.

-

Record the current in the presence of the compound. A reduction in current indicates channel blockade.

-

Perform a "washout" by perfusing with the control external solution to see if the effect is reversible.

-

Repeat with multiple concentrations to generate a dose-response curve and calculate the IC50.

-

Diverse and Emerging Mechanisms of Action

The trifluoromethylnicotinic acid scaffold is a privileged structure that has been adapted to target a variety of other proteins, leading to the development of compounds with distinct therapeutic applications.

-

Catechol-O-Methyltransferase (COMT) Inhibition: Certain derivatives are potent and selective inhibitors of COMT, an enzyme that metabolizes catecholamines.[26] These inhibitors are valuable in the treatment of Parkinson's disease, as they prevent the breakdown of levodopa, increasing its bioavailability in the brain.[26]

-

HIV-1 Reverse Transcriptase (RT) Inhibition: Researchers have developed 2-amino-6-(trifluoromethyl)nicotinic acid derivatives that act as dual inhibitors of the HIV-1 RT, targeting its polymerase and RNase H functions, which are both essential for viral replication.[27]

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Analogs of the ACE inhibitor captopril, where a methyl group was replaced by a trifluoromethyl group, have shown exceptionally potent ACE inhibition, with IC50 values in the sub-nanomolar range.[28]

-

Anticancer Activity: Niflumic acid has demonstrated anti-tumor properties in lung cancer cells by inducing apoptosis through the caspase-8/Bid/Bax pathway and modulating the ERK1/2 signaling pathway.[20]

Table 1: Quantitative Inhibitory Data for Select Compounds

| Compound Class | Target Enzyme/Channel | Example Compound | IC50 / EC50 | Source(s) |

| COX Inhibitor | Cyclooxygenase-2 (COX-2) | Niflumic Acid | 100 nM | [20] |

| ACE Inhibitor | Angiotensin-Converting Enzyme (ACE) | Captopril Analog (CF3 sub.) | 0.3 nM | [28] |

| HIV-1 RT Inhibitor | RNase H function of HIV-1 RT | 2-arylamino-6-(trifluoromethyl)nicotinic acid deriv. | 24.0 µM | [27] |

| CaCC Blocker | TMEM16A | Benzbromarone* | 9.97 µM | [23] |

Note: Benzbromarone is not a trifluoromethylnicotinic acid derivative but is shown as a potent inhibitor of a target shared by this class.

Summary and Future Directions

Trifluoromethylnicotinic acid compounds are a pharmacologically rich class of molecules with a diverse array of mechanisms of action. Their primary activities as inhibitors of COX enzymes and modulators of ion channels are well-established and form the basis of their anti-inflammatory and analgesic properties. However, the chemical versatility of the scaffold has enabled the development of potent inhibitors for other critical targets in oncology, infectious disease, and cardiovascular medicine.

The future of research in this area lies in leveraging the unique properties of the trifluoromethyl group to design next-generation compounds with enhanced potency and selectivity. Structure-activity relationship (SAR) studies, guided by the robust in vitro assays detailed in this guide, will be crucial for optimizing lead compounds. Further exploration into their effects on complex signaling networks and potential for polypharmacology may uncover novel therapeutic applications for this remarkable class of molecules.

References

- What is the mechanism of Niflumic Acid? - Patsnap Synapse. (2024).

- Pharmacology of Niflumic Acid ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).

- What is Niflumic Acid used for? - Patsnap Synapse. (2024).

- Niflumic acid (Niflumic acid) | Chloride Channel/COX Inhibitor | MedChemExpress. (n.d.). MedChemExpress.

- Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. (n.d.). National Institutes of Health.

- 2-Methoxy-5-(trifluoromethyl)nicotinic acid | 944904-62-5. (n.d.). Benchchem.

- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (n.d.). American Chemical Society.

- Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699). (n.d.). Abcam.

- 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. (n.d.). PubMed Central.

- Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. (n.d.). LE STUDIUM.

- Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. (n.d.). PubMed.

- ENZYMATIC ASSAY OF CATECHOL O-METHYL TRANSFERASE. (n.d.). Sigma-Aldrich.

- Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.

- Mastering Organic Synthesis: The Versatility of 4-(Trifluoromethyl)nicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim.

- Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (n.d.). Benchchem.

- COX Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich.

- Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. (n.d.). PubMed Central.

- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. (n.d.). Google Patents.

- COX Activity Assay Kit (Cyclooxygenase, PGHS, Prostaglandin H Synthase). (n.d.). Cayman Chemical.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- Calcium-activated chloride channel TMEM16A modulates mucin secretion and airway smooth muscle contraction. (n.d.). PNAS.

- Patch-clamp protocol. (n.d.).

- HIV Reverse Transcriptase Assay. (n.d.). ProFoldin.

- In-Depth Technical Guide: Potency and Evaluation of HIV-1 Reverse Transcriptase Inhibitors. (n.d.). Benchchem.

- Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. (n.d.). MDPI.

- Patch Clamp Protocol. (n.d.). Labome.

- Niacin. (2018). Linus Pauling Institute | Oregon State University.

- Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. (2017). Frontiers.

- Vitamin B3. (2024). StatPearls - NCBI Bookshelf.

- Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction. (n.d.). National Institutes of Health.

- International Union of Basic and Clinical Pharmacology. LXXXV: Calcium-Activated Chloride Channels. (n.d.). PubMed Central.

- Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels. (2014). PLOS One.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. abnova.com [abnova.com]

- 6. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. assaygenie.com [assaygenie.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. caymanchem.com [caymanchem.com]

- 18. interchim.fr [interchim.fr]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. International Union of Basic and Clinical Pharmacology. LXXXV: Calcium-Activated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]

- 23. pnas.org [pnas.org]

- 24. docs.axolbio.com [docs.axolbio.com]

- 25. Patch Clamp Protocol [labome.com]

- 26. benchchem.com [benchchem.com]

- 27. kamiyabiomedical.com [kamiyabiomedical.com]

- 28. xpressbio.com [xpressbio.com]

A Comprehensive Technical Guide to 6-Chloro-4-(trifluoromethyl)nicotinic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

6-Chloro-4-(trifluoromethyl)nicotinic acid, with the CAS number 261635-77-2, is a halogenated pyridine carboxylic acid derivative that has emerged as a significant building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a carboxylic acid moiety, offers a unique combination of reactive sites and physicochemical properties. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the pyridine ring, enhancing the reactivity of the chlorine atom towards nucleophilic substitution and modulating the acidity of the carboxylic acid.[3] These characteristics make this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Trifluoromethyl-containing compounds are of particular interest in medicinal chemistry due to the ability of the CF3 group to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[4][5][6] This guide provides an in-depth overview of the synthesis, properties, and key applications of this versatile compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][7] |

| Molecular Weight | 225.55 g/mol | [1] |

| CAS Number | 261635-77-2 | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 114-116 °C | [8] |

| IUPAC Name | 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |

| InChI | 1S/C7H3ClF3NO2/c8-5-1-4(7(9,10,11))3(2-12-5)6(13)14/h1-2H,(H,13,14) | [7] |

| InChIKey | BULUOEXUXOKCIG-UHFFFAOYSA-N | |

| SMILES | C1=C(C(=CN=C1Cl)C(=O)O)C(F)(F)F | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the protons on the pyridine ring. A representative ¹H NMR spectrum (400 MHz, DMSO-d₆) would be expected to show distinct signals for the two aromatic protons.[10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule. The spectrum would show characteristic signals for the carbons of the pyridine ring, the trifluoromethyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-Cl, and C-F bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 224.98044 Da.[1] The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the loss of functional groups.

Synthesis of this compound

A potential synthetic pathway, adapted from methodologies for similar compounds, is outlined below.[11][12] This proposed synthesis illustrates a common approach to the formation of the carboxylic acid functionality on a pyridine ring.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step experimental protocol based on the synthesis of analogous compounds.[12] Researchers should adapt and optimize these conditions based on laboratory experiments.

Step 1: Hydrolysis of 2,6-dichloro-4-(trifluoromethyl)-3-cyanopyridine to 2,6-dichloro-4-(trifluoromethyl)nicotinic acid

-

To a solution of 2,6-dichloro-4-(trifluoromethyl)-3-cyanopyridine in a mixture of ethanol and water, add a stoichiometric excess of sodium hydroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2,6-dichloro-4-(trifluoromethyl)nicotinic acid.

Step 2: Selective Dechlorination to this compound

-

In a high-pressure reactor, dissolve 2,6-dichloro-4-(trifluoromethyl)nicotinic acid in a suitable solvent such as ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C) and a base (e.g., triethylamine) to the solution.

-

Pressurize the reactor with hydrogen gas to approximately 1.8 MPa.

-

Heat the reaction mixture to around 80°C and stir until the reaction is complete, monitoring by TLC or LC-MS.

-

After cooling and releasing the pressure, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate and purify the crude product, for example, by recrystallization from a suitable solvent system like petroleum ether and ethyl acetate, to yield this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the interplay of its three functional groups. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. The carboxylic acid at the 3-position can undergo standard transformations such as esterification and amidation.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of biologically active molecules.

-

Pharmaceuticals: The trifluoromethyl-substituted pyridine scaffold is a common motif in many modern pharmaceuticals. The ability to introduce various nucleophiles at the 6-position via SNAr, coupled with the derivatization of the carboxylic acid, allows for the generation of diverse libraries of compounds for drug screening. Derivatives of nicotinic acid have been investigated for a range of biological activities, including as potential antifungal and anticancer agents.[13][14]

-

Agrochemicals: Trifluoromethylpyridines are key components in a number of successful agrochemicals.[3][15] For instance, the related 4-(trifluoromethyl)nicotinic acid is a crucial intermediate in the synthesis of the insecticide flonicamid.[5] The structural motifs accessible from this compound are of high interest in the development of new herbicides, fungicides, and insecticides. The trifluoromethyl group often enhances the efficacy and selectivity of these agents.[16]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique combination of a reactive chlorine atom, a bioisosteric trifluoromethyl group, and a versatile carboxylic acid handle provides a powerful platform for the synthesis of novel and complex molecular architectures. A comprehensive understanding of its synthesis, properties, and reactivity is crucial for unlocking its full potential in the development of next-generation pharmaceuticals and crop protection agents.

References

- Synthetic method for 6-trifluoromethyl-nicotinic acid. Eureka | Patsnap. (URL: https://eureka.patsnap.

- Process for producing chloronicotinic acid compounds. Google Patents. (URL: https://patents.google.

- This compound | C7H3ClF3NO2 | CID 2783382. PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/2783382)

- A kind of preparation method of 4-trifluoromethyl nicotinic acid. Google Patents. (URL: https://patents.google.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. (URL: https://www.mdpi.com/1420-3049/28/15/5760)

- 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid. Fluoromart. (URL: https://www.fluoromart.com/6-trifluoromethyl-nicotinic-acid-cas-231291-22-8)

- 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, 5-Carboxy-2-chloro-3-(trifluoromethyl)pyridine. ChemBK. (URL: https://www.chembk.com/en/chem/6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic%20acid)

- A kind of method for synthesizing 4 trifluoromethyl nicotinic acids. Google Patents. (URL: https://patents.google.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504780/)

- Synthesis of 6-(Trifluoromethyl)nicotinic acid. ChemicalBook. (URL: https://www.chemicalbook.com/article/synthesis-of-6-trifluoromethyl-nicotinic-acid.htm)

- Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: https://www.inno-pharmchem.com/news/bridging-research-and-industry-applications-of-4-trifluoromethyl-nicotinic-acid-in-chemical-synthesis-1135485.html)

- 13C NMR Spectroscopy. Georg Thieme Verlag. (URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0034-40070)

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry. (URL: https://www.beilstein-journals.org/bjoc/articles/18/10)

- Table of Characteristic IR Absorptions. University of Colorado Boulder. (URL: https://www.colorado.edu/lab/odas/ir-spectroscopy)

- Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. Google Patents. (URL: https://patents.google.

- Navigating the Bioactivity of Nicotinic Acid Derivatives: A Technical Guide Focused on the Methyl 2-(aminomethyl)nicotinate Scaf. Benchchem. (URL: https://www.benchchem.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9364966/)

- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Request PDF - ResearchGate. (URL: https://www.researchgate.

- This compound. Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700082)

- W 2011/058576 Al o o. Googleapis.com. (URL: https://patents.google.

- This compound (C7H3ClF3NO2). PubChemLite. (URL: https://pubchemlite.deepchem.io/compound/2783382)

- This compound | CAS 261635-77-2. SCBT. (URL: https://www.scbt.com/p/6-chloro-4-trifluoromethyl-nicotinic-acid-261635-77-2)

- 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR spectrum. ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/261635-77-2_1hnmr.htm)

- 6-Chloronicotinic acid - Optional[FTIR] - Spectrum. SpectraBase. (URL: https://spectrabase.com/spectrum/9DdmZqH4Hzc)

- This compound. Amerigo Scientific. (URL: https://www.amerigoscientific.com/6-chloro-4-trifluoromethyl-nicotinic-acid-cas-261635-77-2-item-1281896.html)

- This compound. Matrix Scientific. (URL: https://www.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. (URL: https://www.jstage.jst.go.jp/article/jpestics/45/3/45_305/_html/-char/en)

- Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing). (URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03953e)

- (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (URL: https://www.researchgate.

- 158063-66-2|4-(Trifluoromethyl)nicotinic acid|BLD Pharm. (URL: https://www.bldpharm.com/products/158063-66-2.html)

- 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551. PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-_Trifluoromethyl_nicotinic-acid)

Sources

- 1. This compound | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. PubChemLite - this compound (C7H3ClF3NO2) [pubchemlite.lcsb.uni.lu]

- 10. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR [m.chemicalbook.com]

- 11. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]

- 12. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

Methodological & Application

Application Note: Quantitative Analysis of 6-Chloro-4-(trifluoromethyl)nicotinic acid using HPLC-UV and GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is critical for ensuring the quality, efficacy, and safety of final drug products. This application note provides detailed protocols for the quantitative analysis of this compound in bulk materials and pharmaceutical formulations using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.[2]

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. HPLC-UV is a robust and widely accessible technique suitable for routine quality control where analyte concentrations are relatively high.[2][3] GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.[4]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a reliable and cost-effective method for the quantification of this compound. The following protocol outlines a reversed-phase HPLC (RP-HPLC) method that can be readily adapted and validated in a laboratory setting.

Experimental Workflow: HPLC-UV Analysis

Sources

The Synthetic Chemist's Gateway: Harnessing the Potential of 6-Chloro-4-(trifluoromethyl)nicotinic Acid as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Privileged Scaffold

6-Chloro-4-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative featuring a trifluoromethyl group and a chlorine atom, both of which impart unique reactivity and properties to the molecule.[1] The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen significantly influences the reactivity of the C-Cl bond, making it a prime substrate for various cross-coupling and nucleophilic substitution reactions. Its structural motifs are found in numerous biologically active compounds, making it a valuable intermediate in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₃ClF₃NO₂ |

| Molecular Weight | 225.55 g/mol |

| CAS Number | 261635-77-2 |

| Appearance | White to off-white solid |

| Melting Point | 193-197 °C |

Safety and Handling

Hazard Statement: Toxic if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][3] In case of inadequate ventilation, wear respiratory protection.[3]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][3]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[3] Store locked up.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 6-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position.

Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-deficient substrate like a chloropyridine, a bulky, electron-rich phosphine ligand is often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is typically the rate-limiting step.[4] The base is essential for the transmetalation step, activating the boronic acid partner.[4] A mixed solvent system, often including water, can aid in the solubility of the inorganic base and facilitate the reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow Diagram:

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly degassed.

-

To this mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the aqueous layer and extract it with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-phenyl-4-(trifluoromethyl)nicotinic acid.

Catalytic Cycle Diagram:

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[5][6] This reaction is particularly useful for coupling aryl halides with a wide range of primary and secondary amines.

Causality in Protocol Design: Similar to the Suzuki-Miyaura coupling, the choice of ligand is crucial for the Buchwald-Hartwig amination of an electron-deficient chloropyridine. Bulky, electron-rich phosphine ligands, such as Xantphos or BrettPhos, are often effective in promoting the catalytic cycle.[7][8] A strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is required to deprotonate the amine, facilitating its coordination to the palladium center. The choice of solvent is also important, with polar aprotic solvents like toluene or dioxane being commonly used.[7]

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow Diagram:

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene (10 mL) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(phenylamino)-4-(trifluoromethyl)nicotinic acid.

Catalytic Cycle Diagram:

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Application in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a direct route to introduce a variety of nucleophiles at the 6-position, often without the need for a metal catalyst.